molecular formula C17H15N3O2 B14940252 1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B14940252
M. Wt: 293.32 g/mol
InChI Key: SFDWNVXUEIVBDB-UHFFFAOYSA-N
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Description

1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a spirocyclic compound that features a unique structure combining an indole and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves the reaction of an indole derivative with a quinazoline precursor under specific conditions. One common method involves the cyclization of an indole-3-carboxaldehyde with an appropriate quinazoline derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1'-ethylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C17H15N3O2/c1-2-20-14-10-6-4-8-12(14)17(16(20)22)18-13-9-5-3-7-11(13)15(21)19-17/h3-10,18H,2H2,1H3,(H,19,21)

InChI Key

SFDWNVXUEIVBDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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